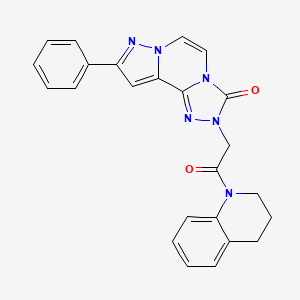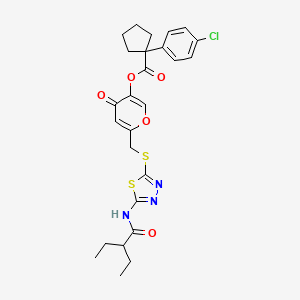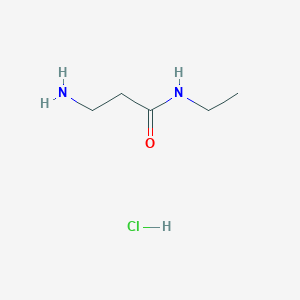![molecular formula C15H20N4OS B2427920 4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole CAS No. 2320382-31-6](/img/structure/B2427920.png)
4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopamine-producing neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the selective destruction of dopamine-producing neurons in the brain, the induction of oxidative stress, and the activation of glial cells. These effects have been used to create animal models of Parkinson's disease for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole in lab experiments is its ability to selectively destroy dopamine-producing neurons in the brain, which makes it a useful tool for studying Parkinson's disease. However, one of the limitations of using this compound is that it can be toxic to other cell types in the brain, which can lead to unwanted side effects.
Direcciones Futuras
There are many potential future directions for research involving 4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole. One possible direction is the development of new animal models of Parkinson's disease that more closely resemble the human disease. Another possible direction is the study of the molecular mechanisms underlying the selective toxicity of this compound to dopamine-producing neurons. Additionally, this compound could be used to study the role of glial cells in Parkinson's disease and other neurodegenerative disorders.
Métodos De Síntesis
4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylthiazole with 6-methylpyridazin-3-ylmethanol in the presence of a base. Other methods include the reaction of 2-bromo-4-methylthiazole with 6-methylpyridazin-3-ylmethanol and the reaction of 2-chloro-4-methylthiazole with 6-methylpyridazin-3-ylmethylamine.
Aplicaciones Científicas De Investigación
4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the study of this compound as a potential treatment for Parkinson's disease. This compound has been found to selectively destroy dopamine-producing neurons in the brain, leading to symptoms that resemble Parkinson's disease. This property has been used to create animal models of Parkinson's disease for research purposes.
Propiedades
IUPAC Name |
4-methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-3-4-14(18-17-11)20-9-13-5-7-19(8-6-13)15-16-12(2)10-21-15/h3-4,10,13H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJAHONAIMAUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)






acetate](/img/structure/B2427850.png)
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)


![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)

